butyl 4-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}benzoate
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Overview
Description
BUTYL 4-[(E)-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]BENZOATE is a complex organic compound with a molecular formula of C25H23BrNO3. This compound is characterized by its unique structure, which includes a butyl ester group, a bromophenyl group, and a methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of BUTYL 4-[(E)-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]BENZOATE involves multiple steps. One common method includes the following steps:
Esterification: The reaction between 4-nitrobenzoic acid and 1-butanol to form butyl 4-nitrobenzoate.
Reduction: The reduction of butyl 4-nitrobenzoate to butyl 4-aminobenzoate.
Condensation: The condensation of butyl 4-aminobenzoate with 4-bromobenzaldehyde to form the final product.
Chemical Reactions Analysis
BUTYL 4-[(E)-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the bromophenyl group.
Condensation: It can participate in condensation reactions to form larger molecules.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of BUTYL 4-[(E)-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]BENZOATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include:
Butyl 4-aminobenzoate: Known for its use as a local anesthetic.
Butyl 4-[(4-bromobenzoyl)amino]benzoate: Shares structural similarities but differs in its bromobenzoyl group.
Butyl 4-[(E)-{4-[(2,4-dibromobenzyl)oxy]benzylidene}amino]benzoate: Contains additional bromine atoms, affecting its reactivity and applications
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of BUTYL 4-[(E)-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]BENZOATE.
Properties
Molecular Formula |
C25H24BrNO3 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
butyl 4-[[4-[(4-bromophenyl)methoxy]phenyl]methylideneamino]benzoate |
InChI |
InChI=1S/C25H24BrNO3/c1-2-3-16-29-25(28)21-8-12-23(13-9-21)27-17-19-6-14-24(15-7-19)30-18-20-4-10-22(26)11-5-20/h4-15,17H,2-3,16,18H2,1H3 |
InChI Key |
SLHIAPYBUIRJNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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